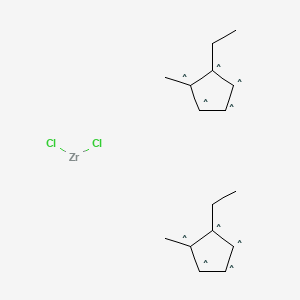
N-HEPTYL-D15 ALCOHOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptyl-D15 Alcohol, also known as deuterated 1-Heptanol, is a stable isotope-labeled compound. It is a derivative of 1-Heptanol where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-D15 Alcohol typically involves the deuteration of 1-Heptanol. This process can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms with deuterium.
Chemical Reduction: Reducing heptanal (heptanaldehyde) with deuterated reducing agents like lithium aluminum deuteride (LiAlD4) to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas and catalysts to achieve the desired level of deuteration.
Purification: Employing techniques such as distillation and chromatography to purify the final product and ensure high isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Heptyl-D15 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to heptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to heptane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) to convert the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: Various heptyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Heptyl-D15 Alcohol is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Pharmacokinetics: Studying the metabolic pathways and pharmacokinetics of drugs by using deuterium-labeled compounds as tracers.
NMR Spectroscopy: Enhancing the resolution and sensitivity of nuclear magnetic resonance (NMR) spectroscopy studies.
Isotope Effects: Investigating kinetic isotope effects in chemical reactions to understand reaction mechanisms.
Mécanisme D'action
The mechanism of action of N-Heptyl-D15 Alcohol is primarily related to its use as a tracer in scientific studies. The deuterium atoms in the compound provide a distinct signal in analytical techniques such as NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various systems. This helps in understanding molecular targets and pathways involved in the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptanol: The non-deuterated form of N-Heptyl-D15 Alcohol.
Deuterated Alcohols: Other alcohols with deuterium labeling, such as deuterated methanol (CD3OD) and deuterated ethanol (C2D5OD).
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. Compared to its non-deuterated counterpart, it offers enhanced stability and distinct isotopic signatures, making it invaluable in research applications .
Propriétés
Numéro CAS |
194793-95-8 |
|---|---|
Formule moléculaire |
C7H16O |
Poids moléculaire |
131.296 |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |
Clé InChI |
BBMCTIGTTCKYKF-PMELWRBQSA-N |
SMILES |
CCCCCCCO |
Synonymes |
N-HEPTYL-D15 ALCOHOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methoxy-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574205.png)
![4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B574207.png)





